

Application Note: Determination of Sterigmatocystin in Cereals by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Sterigmatocystine	
Cat. No.:	B1681140	Get Quote

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a biogenic precursor to aflatoxin B1.[1][2] Due to its potential carcinogenic properties, the monitoring of sterigmatocystin in cereals and cereal-based products is crucial for food safety.[1] This application note describes a sensitive and selective method for the quantification of sterigmatocystin in various cereal matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

The method is based on the extraction of sterigmatocystin from a homogenized cereal sample using a mixture of acetonitrile and water. The sample extract can then be cleaned up using an immunoaffinity column (IAC) or a simple "dilute-and-shoot" approach before analysis by HPLC-MS/MS.[3][4][5][6] Separation is achieved on a C18 reversed-phase column with a gradient elution of water and an organic solvent (methanol or acetonitrile) containing additives to improve ionization. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Apparatus and Reagents

Apparatus:



- High-performance liquid chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Laboratory mill
- Homogenizer
- Centrifuge
- Vortex mixer
- Analytical balance
- Syringe filters (0.2 μm)
- Immunoaffinity columns (optional)
- · Reagents:
 - Sterigmatocystin standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (Milli-Q or equivalent)
 - Formic acid
 - Ammonium formate
 - Blank cereal matrix for validation

Experimental Protocols Standard Solution Preparation

Prepare a stock solution of sterigmatocystin in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions by serial



dilution to construct a calibration curve.

Sample Preparation

- Homogenize a representative sample of the cereal grain using a laboratory mill.
- Weigh 5 g of the homogenized sample into a centrifuge tube.
- Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 1% formic acid).[7][8]
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant for the clean-up step.

Option A: Immunoaffinity Column (IAC) Clean-up[3][4]

- Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS) to reduce the organic solvent concentration.
- Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate.
- Wash the column with water to remove interfering matrix components.
- Elute the sterigmatocystin from the column with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

Option B: "Dilute-and-Shoot" Method[5][6]

- Take an aliquot of the supernatant from the extraction step.
- Dilute the extract with a mixture of water and acetonitrile (e.g., 1:1, v/v) to reduce matrix effects.[9]



• Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis

The following are typical HPLC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.



Parameter	Setting	
HPLC System		
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate	
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate	
Gradient	0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
Mass Spectrometer		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.5 kV[1]	
Source Temperature	120-150 °C[1][10]	
Desolvation Temperature	350-450 °C[1][10]	
Cone Gas Flow	150 L/h[10]	
Desolvation Gas Flow	1000 L/h[10]	
MS/MS Detection (MRM)		
Precursor Ion (m/z)	325.1	
Product Ion 1 (m/z)	281.1 (Quantifier)	
Product Ion 2 (m/z)	297.1 (Qualifier)	
Collision Energy	Optimized for the specific instrument	
Cone Voltage	30 V[1]	



Method Validation Data

The following tables summarize the quantitative data for the HPLC-MS/MS method for sterigmatocystin detection in cereals, based on published literature.

Table 1: Linearity

Analyte	Calibration Range (µg/kg)	Correlation Coefficient (r²)	Reference
Sterigmatocystin	0.5 - 100	> 0.99	[1]
Sterigmatocystin	Not Specified	> 0.995	[7]
Sterigmatocystin	Not Specified	> 0.99	[2][10]

Table 2: Recovery

Cereal Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	Reference
Wheat, Oats, Rye, Maize, Rice	0.75 - 50	68 - 106	4.2 - 17.5	[3][4]
Wheat	0.5, 5, 25, 100	> 97	Not Specified	[1]
Infant Cereals	Not Specified	84.8 - 96.2	≤ 11.43	[2]
Feed	1, 2.03, 5.07, 10.14	98 - 99	1.9 - 3.7	[6]

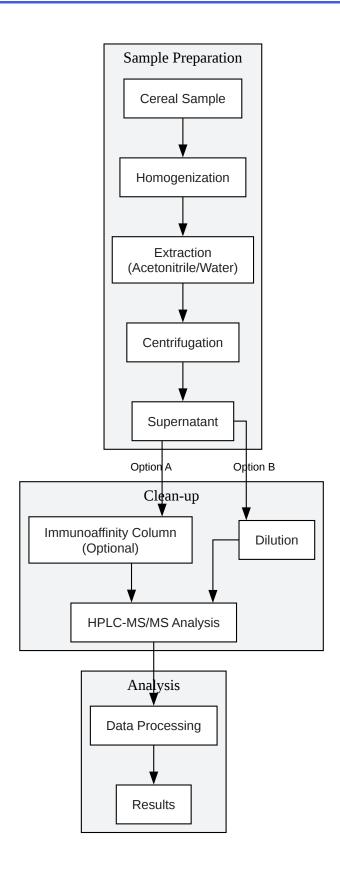
Table 3: Limits of Detection (LOD) and Quantification (LOQ)



Cereal Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Beer	Not Specified	0.02	[3][4]
Cheese	Not Specified	0.6	[3][4]
Grains	Not Specified	< 0.5	[1]
Infant Cereals	0.11	0.37	[2]
Feed	Not Specified	1	[6]
Food	Not Specified	< 1.5	[11]

Visualizations

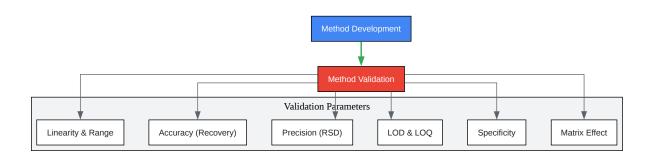




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Caption: Experimental workflow for sterigmatocystin detection.





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Caption: Key steps in the method validation process.

Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the determination of sterigmatocystin in a variety of cereal samples. The method can be adapted to include either a thorough immunoaffinity column clean-up for complex matrices or a simpler "dilute-and-shoot" procedure for high-throughput screening. The validation data demonstrates that the method is fit for purpose and can achieve the low detection limits required for regulatory compliance and food safety monitoring.

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